molecular formula C13H15ClN4S B1375502 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine CAS No. 887623-93-0

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine

Cat. No.: B1375502
CAS No.: 887623-93-0
M. Wt: 294.8 g/mol
InChI Key: ORRTWWAKVGSKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a 5-chloro-1,2,4-thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate chlorinating agents under controlled conditions to form 5-chloro-1,2,4-thiadiazole.

    Substitution Reaction: The 5-chloro-1,2,4-thiadiazole is then reacted with piperazine in the presence of a base to form 4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine.

    Benzylation: Finally, the piperazine derivative is benzylated using benzyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiadiazole ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)pyrazole: Contains a pyrazole ring instead of piperazine.

    1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)imidazole: Features an imidazole ring in place of piperazine.

Uniqueness

1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine is unique due to the combination of its piperazine ring and thiadiazole moiety, which confer specific chemical and biological properties. The presence of the benzyl group further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c14-12-15-13(16-19-12)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRTWWAKVGSKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NSC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181641
Record name 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887623-93-0
Record name 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887623-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-4-(phenylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzylpiperazine-1-carboximidamide (2.50 g, 11.5 mmol) and perchloromethyl mercaptan (1.24 ml, mmol) in methylene chloride (12 ml) was added dropwise a solution of sodium hydroxide (1.84 g, 46.0 mmol) in water (5 ml) under ice-cooling. The mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The reaction mixture was poured to water, and the organic layer was separated and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give 1.00 g (29.6%) of the desired product as an oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine
Reactant of Route 5
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine
Reactant of Route 6
1-Benzyl-4-(5-chloro-1,2,4-thiadiazol-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.